REACTION_CXSMILES
|
C(O[C:4](=[O:22])[CH:5]=[C:6]([NH:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([Cl:20])[C:15]=1[F:21])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)C>O>[Cl:20][C:16]1[C:15]([F:21])=[C:14]2[C:19]([C:4](=[O:22])[CH:5]=[C:6]([C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=3)[NH:13]2)=[CH:18][CH:17]=1
|
Name
|
3-(3-Chloro-2-fluoro-phenylamino)-3-phenyl-acrylic acid ethyl ester
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=C(C1=CC=CC=C1)NC1=C(C(=CC=C1)Cl)F)=O
|
Name
|
polyphosphoric acid
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
175 °C
|
Type
|
CUSTOM
|
Details
|
mechanically stirred under nitrogen at 175° C. external temperature for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
After stirring overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to collect the solid
|
Type
|
WASH
|
Details
|
The solid was washed with 4×150 mL water
|
Type
|
WAIT
|
Details
|
The solid was placed in the vacuum oven at 45° C. for 4 h
|
Duration
|
4 h
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(C=C(NC2=C1F)C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |